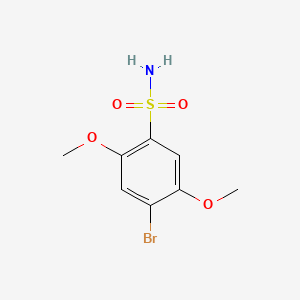

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

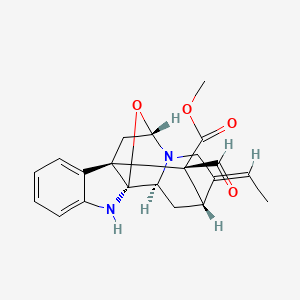

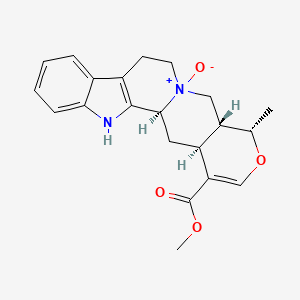

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide consists of a benzene ring substituted with a bromo group, two methoxy groups, and a sulfonamide group .Applications De Recherche Scientifique

Antioxidant and Anticancer Activities

Derivatives of bromophenols, which include “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide”, have been studied for their antioxidant and anticancer activities . These compounds have shown potential in ameliorating H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in HaCaT keratinocytes . They also increased the expression of TrxR1 and HO-1, two important antioxidant enzymes, without affecting Nrf2 expression .

Pharmaceutical Intermediate

“4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds, particularly in the pharmaceutical industry. The details of its specific applications as an intermediate are not provided.

Synthesis of Methylated and Acetylated Derivatives

This compound can be used in the synthesis of new methylated and acetylated bromophenol derivatives . These derivatives have been evaluated for their antioxidant and anticancer activities at the cellular level .

Inhibition of Leukemia Cell Viability

Certain derivatives of “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” have shown potential in inhibiting the viability and inducing apoptosis of leukemia K562 cells . This suggests potential applications in leukemia treatment.

Redox Shuttle Additive in Lithium-Ion Batteries

Although not directly related to “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide”, its close relative “2-Bromo-1,4-dimethoxybenzene” has been used as a chemical redox shuttle additive in lithium-ion batteries . This application provides repeated overcharge and overdischarge protection, enhancing the safety and longevity of the batteries .

Synthesis of Bromophenol Derivatives

“4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” can be used in the synthesis of bromophenol derivatives . These derivatives are potential candidates for drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .

Mécanisme D'action

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid

Mode of Action

Sulfonamides, including potentially 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthase. They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing its participation in the synthesis of folic acid . The bromo and methoxy groups on the benzene ring could influence the binding affinity to the enzyme, but this would need to be confirmed experimentally.

Biochemical Pathways

By inhibiting dihydropteroate synthase, sulfonamides block the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus for DNA replication . The specific pathways affected by 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide would depend on its precise target(s) and the cells in which they are expressed.

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the availability of purines and pyrimidines, thereby inhibiting DNA replication and cell division . The specific molecular and cellular effects of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide would depend on its exact mechanism of action and the types of cells it affects.

Propriétés

IUPAC Name |

4-bromo-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQBPFWWXXVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

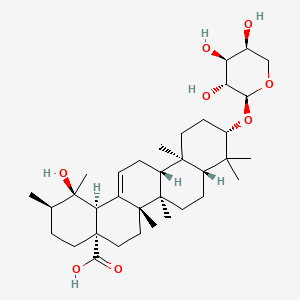

![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)

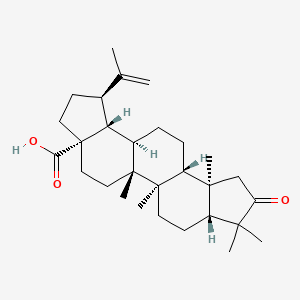

![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)

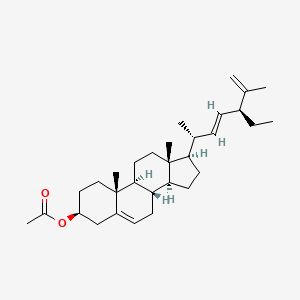

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

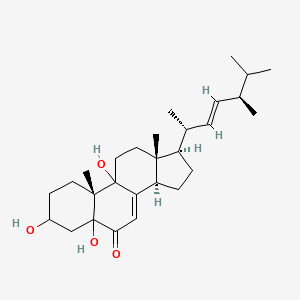

![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)

![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)